molecular formula C18H19BrO4 B5092526 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B5092526
M. Wt: 379.2 g/mol
InChI Key: UFEFSTUMEUSKRB-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound with a complex structure, featuring multiple functional groups including bromine, methoxy, and aldehyde

Properties

IUPAC Name

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO4/c1-12-4-5-15(8-13(12)2)22-6-7-23-18-16(19)9-14(11-20)10-17(18)21-3/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEFSTUMEUSKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . This is followed by the introduction of the ethoxy and dimethylphenoxy groups through etherification reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzoic acid.

    Reduction: 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxybenzaldehyde
  • 3-bromo-2,4-dimethylphenol
  • 4-bromo-3,5-dimethylphenol

Uniqueness

3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and can serve as a versatile intermediate in organic synthesis.

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